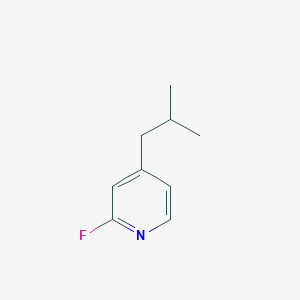

2-Fluoro-4-isobutylpyridine

Description

Significance of Fluorinated Heterocycles as Synthetic Targets

Fluorinated heterocycles are a cornerstone of modern medicinal chemistry. The introduction of fluorine into a heterocyclic scaffold can profoundly influence the molecule's physicochemical and biological properties. Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, impact metabolic pathways by blocking sites of oxidation, and enhance binding interactions with biological targets. Pyridine (B92270) and its derivatives are among the most prevalent heterocyclic motifs in FDA-approved drugs, and their fluorinated analogues are of particular interest. youtube.com The strategic incorporation of fluorine can lead to improved pharmacokinetic and pharmacodynamic profiles, making fluorinated pyridines highly sought-after synthetic targets.

Overview of Strategic Approaches to Pyridine Functionalization

The functionalization of the pyridine ring is a well-established area of organic chemistry, yet the development of selective and efficient methods remains an active area of research. acs.org Traditional electrophilic aromatic substitution on the electron-deficient pyridine ring can be challenging and often requires harsh conditions. Current time information in Chatham County, US. Modern strategies have focused on direct C-H bond functionalization, which offers a more atom-economical approach to installing substituents. acs.org

Key strategic approaches to pyridine functionalization include:

Nucleophilic Aromatic Substitution (SNAr): This is a common method for introducing substituents onto the pyridine ring, especially at the 2- and 4-positions. Halogenated pyridines, such as 2-fluoropyridines, are excellent substrates for SNAr reactions due to the activating effect of the ring nitrogen and the good leaving group ability of the halide. The reaction of 2-fluoropyridine (B1216828) with nucleophiles is often significantly faster than with other 2-halopyridines. nih.gov

C-H Bond Functionalization: Direct C-H activation and functionalization have emerged as powerful tools. This can involve transition-metal-catalyzed reactions or radical-mediated processes like the Minisci reaction for alkylation. nih.gov

Synthesis from Acyclic Precursors: Building the pyridine ring from acyclic starting materials allows for the introduction of substituents at specific positions from the outset.

Modification of Existing Substituents: Functional groups already present on the pyridine ring can be chemically transformed to introduce new functionalities.

Research Context of 2-Fluoro-4-isobutylpyridine within Fluoro- and Alkyl-Substituted Pyridines

The compound this compound sits (B43327) at the intersection of two important classes of substituted pyridines: fluorinated pyridines and alkyl-substituted pyridines. The 2-fluoro substituent serves as a versatile handle for further chemical modification through nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups. nih.gov The 4-isobutyl group, a non-polar alkyl substituent, can influence the molecule's lipophilicity and steric profile, which are critical parameters in drug design.

While specific research exclusively detailing this compound is not extensively documented in publicly available literature, its synthesis and reactivity can be inferred from established methodologies for related compounds. For instance, the synthesis could potentially be achieved through the fluorination of 4-isobutylpyridine (B184579) or by constructing the ring system with the substituents already in place. The presence of the isobutyl group at the 4-position makes it a valuable building block for creating more complex molecules with potential applications in medicinal chemistry and materials science.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₂FN |

| Molecular Weight | 153.20 g/mol |

| Appearance | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| CAS Number | Not available |

Data sourced from commercial supplier information. nih.gov Specific experimental data is not widely available.

Table 2: Key Synthetic Strategies for Substituted Pyridines

| Strategy | Description | Key Features | Relevant to this compound |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (e.g., halide) by a nucleophile. | Highly effective for 2- and 4-halopyridines. Fluorine is an excellent leaving group in this context. nih.gov | The 2-fluoro group makes it an ideal substrate for SNAr to introduce diverse functionalities. |

| C-H Fluorination | Direct replacement of a C-H bond with a C-F bond. | Can be a direct route to fluorinated pyridines, but regioselectivity can be a challenge. nih.gov | A potential direct route from 4-isobutylpyridine. |

| Halogen Exchange (Halex) Reaction | Replacement of one halogen with another, typically chlorine with fluorine. | A common industrial method for producing fluorinated aromatics. google.com | A potential route from 2-chloro-4-isobutylpyridine (B13679962). |

| Synthesis from Pyridine N-oxides | Conversion of pyridine N-oxides to 2-halopyridines. | A versatile method for accessing 2-substituted pyridines. | 4-Isobutylpyridine N-oxide could be a precursor. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C9H12FN |

|---|---|

Molecular Weight |

153.20 g/mol |

IUPAC Name |

2-fluoro-4-(2-methylpropyl)pyridine |

InChI |

InChI=1S/C9H12FN/c1-7(2)5-8-3-4-11-9(10)6-8/h3-4,6-7H,5H2,1-2H3 |

InChI Key |

CPVSGVDOBXFGRP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC(=NC=C1)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro 4 Isobutylpyridine and Structurally Analogous Pyridines

Direct Fluorination Strategies on Pyridine (B92270) Scaffolds

Direct C-H fluorination of pyridine rings presents a more atom-economical and efficient alternative to traditional methods that often require pre-functionalized substrates. These strategies can be broadly categorized into electrophilic, nucleophilic, and radical pathways, each with distinct mechanisms and regiochemical outcomes. A significant challenge lies in controlling the position of fluorination on the electron-deficient pyridine nucleus.

Electrophilic fluorination is a widely employed method for the synthesis of fluorinated organic compounds. N-fluoropyridinium salts are notable reagents in this class, valued for their stability, ease of handling, and tunable reactivity. benthamscience.comgoogle.com These salts function as sources of "electrophilic" fluorine, capable of fluorinating a variety of nucleophiles.

The synthesis of these reagents involves the reaction of a substituted or unsubstituted pyridine with elemental fluorine, typically diluted with nitrogen gas, at low temperatures to form an unstable N-fluoropyridinium fluoride (B91410) intermediate. researchgate.netrsc.org This intermediate is then stabilized by an anion exchange with a Brønsted acid, Lewis acid, or their salts and esters to yield stable, often crystalline, N-fluoropyridinium salts like N-fluoropyridinium triflate or tetrafluoroborate (B81430). researchgate.netrsc.org

The fluorinating power of these salts is highly dependent on the electronic nature of the substituents on the pyridine ring. researchgate.net Electron-withdrawing groups on the pyridine ring decrease the electron density at the nitrogen atom, thereby increasing the electrophilicity and fluorinating strength of the reagent. researchgate.networktribe.com This variability allows for the selective fluorination of a wide array of organic compounds with differing reactivities. benthamscience.com For instance, reagents with more electron-withdrawing groups require less harsh conditions to achieve high conversions in the fluorination of aromatic compounds like anisole. worktribe.com

Table 1: Examples of N-Fluoropyridinium Salt Reagents and Characteristics

| Reagent Name | Common Abbreviation | Key Features | Relevant Applications |

|---|---|---|---|

| N-Fluoropyridinium Triflate | - | Stable, crystalline solid; versatile fluorinating agent. researchgate.net | Fluorination of aromatics, enol ethers, and silyl (B83357) enol ethers. google.com |

| N-Fluoropyridinium Tetrafluoroborate | - | Stable salt with a non-nucleophilic counter-anion. researchgate.net | Fluorination of various organic compounds. |

| N,N'-Difluorobipyridinium Salts | - | Dimeric salts with enhanced fluorinating power. benthamscience.com | Used for more challenging fluorinations. |

| Selectfluor® | F-TEDA-BF4 | Commercially available, less hazardous, and widely used. ucmerced.edunih.gov | Electrophilic and radical fluorinations. ucmerced.edumpg.de |

This table provides a summary of common electrophilic fluorinating agents based on or related to the N-fluoropyridinium scaffold.

Nucleophilic aromatic substitution (SNAr) is a fundamental method for introducing substituents onto aromatic rings. However, the direct nucleophilic fluorination of the electron-rich pyridine ring is inherently challenging. rsc.orgsnmjournals.org To facilitate this transformation, the pyridine ring must be activated.

One effective strategy involves the use of pyridine N-oxides. The N-oxide group activates the positions alpha (C2/C6) and gamma (C4) to the nitrogen for nucleophilic attack. This approach has been successfully applied to the synthesis of meta-fluorinated pyridines, where a 3-bromo-4-nitropyridine (B1272033) N-oxide was directly fluorinated to produce 3-fluoro-4-nitropyridine (B80604) N-oxide in moderate yield at room temperature. rsc.orgsnmjournals.org The nitro group provides additional activation, and the N-oxide is subsequently removed by reduction.

Another related method involves the conversion of pyridine N-oxides into 2-pyridyltrialkylammonium salts. acs.org These salts serve as excellent leaving groups and can be displaced by a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), to yield 2-fluoropyridines. This process is site-specific and demonstrates broad functional group compatibility. acs.org

Table 2: Nucleophilic Fluorination via Pyridine N-Oxide Activation

| Precursor | Reagents | Product | Key Outcome | Citation(s) |

|---|---|---|---|---|

| 3-Bromo-4-nitropyridine N-oxide | K[¹⁸F]F/K₂₂₂, DMSO | [¹⁸F]3-Fluoro-4-nitropyridine N-oxide | Successful direct nucleophilic radiofluorination at the meta position. | snmjournals.org |

This table illustrates the utility of N-oxide precursors in facilitating nucleophilic fluorination of the pyridine ring.

Radical fluorination offers an alternative pathway for C-H functionalization of pyridines. These methods often proceed under mild conditions and can provide unique selectivity. One approach involves a single-electron transfer (SET) process where a pyridine N-oxyl radical promotes C-H fluorination. rsc.orgrsc.org This reaction can be performed in water at room temperature and is proposed to proceed via a radical chain mechanism initiated by the oxidation of a pyridine N-oxide derivative. rsc.org

Another significant radical pathway is silver-initiated C-H fluorination. ucmerced.edu In this process, catalytic Ag(I) facilitates the single-electron reduction of an electrophilic fluorine source like Selectfluor®. The presence of pyridine can modulate the reaction, forming [N−F−N]⁺ halogen bonds with Selectfluor, which alters its reduction potential and influences selectivity. ucmerced.edu

Controlling the site of fluorination is paramount for the synthesis of specific isomers. The inherent electronic properties of the pyridine ring and the influence of existing substituents dictate the regiochemical outcome of fluorination reactions.

Fluorination at the C3 (meta) position of pyridine is particularly difficult due to the ring's electronics. rsc.orgnih.gov A modern solution to this challenge is the use of Zincke imine intermediates. rsc.orgbohrium.comacs.org In this method, the pyridine ring is opened by reacting with a Zincke salt, and the resulting acyclic imine undergoes regioselective electrophilic fluorination. Subsequent ring-closure rearomatizes the system to afford a C3-fluoropyridine. nih.govacs.org This process accommodates a wide range of substituents. nih.gov As mentioned previously, direct nucleophilic fluorination of activated pyridine N-oxides also provides a route to meta-fluorinated pyridines. rsc.orgsnmjournals.org

For fluorination at the C4 (para) position, C4-selective nucleophilic oxidative fluorination methods have been developed, expanding the toolkit for site-specific pyridine functionalization. researchgate.net

The C2 (alpha) position of the pyridine ring is often the most reactive site towards certain types of fluorination due to its proximity to the electron-withdrawing nitrogen atom. A broadly applicable method for selective alpha-fluorination uses silver(II) fluoride (AgF₂). nih.govresearchgate.net This reaction occurs at ambient temperature with exclusive selectivity for fluorination adjacent to the nitrogen in a wide range of pyridines and diazines. nih.gov The mechanism is thought to be inspired by the classic Chichibabin amination reaction. nih.govresearchgate.net

Direct fluorination of alkyl-substituted pyridines using fluorine gas (F₂), diluted with an inert gas at low temperatures (e.g., -25 °C), has been shown to produce the corresponding 2-fluoro-alkyl-substituted pyridines. google.com This method would be a direct pathway for the synthesis of 2-fluoro-4-isobutylpyridine from 4-isobutylpyridine (B184579). Additionally, the base-induced decomposition of N-fluoropyridinium salts represents another pathway to α-fluoropyridines. benthamscience.comgoogle.com

Table 3: Comparison of Regioselective Fluorination Methods

| Position | Method | Key Reagents/Intermediates | Typical Substrates | Citation(s) |

|---|---|---|---|---|

| C2 (alpha) | Direct Fluorination | F₂ gas | Alkyl-substituted pyridines | google.com |

| C2 (alpha) | Silver-Mediated | AgF₂ | Pyridines, Diazines | nih.govresearchgate.net |

| C2 (alpha) | N-Fluoropyridinium Salt Decomposition | Base (e.g., LDA, t-BuOK) | N-Fluoropyridinium salts | benthamscience.comgoogle.com |

| C3 (meta) | Zincke Imine Strategy | Zincke Salt, Electrophilic F+ source (e.g., Selectfluor) | Substituted pyridines | nih.govacs.org |

| C3 (meta) | Nucleophilic (N-Oxide) | K¹⁸F, Pyridine N-oxide with activating groups | Activated pyridine N-oxides | rsc.orgsnmjournals.org |

| C4 (para) | Nucleophilic Oxidative Fluorination | - | Pyridines | researchgate.net |

This table summarizes and compares different strategies for achieving regioselective fluorination on the pyridine ring.

Regioselective Fluorination of Pyridine Rings Bearing Alkyl and Fluoro Substituents

Functional Group Interconversion and Derivatization

Functional group interconversion and derivatization represent common and versatile strategies for the synthesis of this compound and related structures. These methods often begin with a readily available pyridine precursor that is then chemically modified to introduce the desired isobutyl and fluoro groups.

Synthesis of this compound Precursors and Their Transformations

A primary precursor for the synthesis of this compound is 4-isobutylpyridine. One documented synthesis of 4-isobutylpyridine involves the reaction of 4-isobutylpiperidine hydrochloride to form 3,4,5,6-tetrahydro-4-isobutylpyridine, which is then aromatized. vu.nl Another approach involves the reduction of 2-(2-methyl-2-nitropropyl)pyridine. kyoto-u.ac.jp

Once 4-isobutylpyridine is obtained, a crucial transformation is the introduction of a fluorine atom at the 2-position. A common method for this is the conversion of a 2-amino group to a fluoro group via the Balz-Schiemann reaction. wikipedia.orgorganic-chemistry.orgajrconline.org This process involves the diazotization of a 2-aminopyridine (B139424) derivative with a tetrafluoroborate source, followed by thermal decomposition of the resulting diazonium salt. wikipedia.orgorganic-chemistry.org Therefore, the synthesis of 4-isobutyl-2-aminopyridine is a key step. The synthesis of 2-aminopyridines can be achieved through various methods, including the reaction of 2-halopyridines with amines or amides, or through multicomponent reactions. nih.govscielo.brnih.gov For instance, 3-acetamido-4-isobutylpyridine has been synthesized by the reduction and subsequent acylation of a nitropyridine precursor. acs.orgresearchgate.net De-acetylation would yield 3-amino-4-isobutylpyridine, which could potentially be isomerized or serve as a starting point for further functionalization.

A plausible synthetic pathway to this compound is outlined below:

Synthesis of 4-isobutyl-2-aminopyridine: This intermediate can be prepared through methods such as the Chichibabin reaction on 4-isobutylpyridine or by amination of a corresponding 2-halopyridine.

Diazotization and Fluorination (Balz-Schiemann Reaction): The 4-isobutyl-2-aminopyridine is treated with a diazotizing agent, such as sodium nitrite, in the presence of fluoroboric acid (HBF₄) or other fluoride sources to form the diazonium tetrafluoroborate salt. wikipedia.orgorganic-chemistry.org Thermal decomposition of this salt then yields this compound. wikipedia.orgorganic-chemistry.org

An alternative to the Balz-Schiemann reaction is the direct fluorination of 4-isobutylpyridine. Direct fluorination of pyridines at the C-H bond adjacent to the nitrogen can be achieved with reagents like silver(II) fluoride (AgF₂). orgsyn.org This method offers a more direct route, avoiding the need for the synthesis and isolation of the aminopyridine intermediate.

Another viable precursor is 2-chloro-4-isobutylpyridine (B13679962). This compound is commercially available, indicating established synthetic routes. aksci.comchemsrc.com The chloro group can be converted to a fluoro group via a halogen exchange (Halex) reaction, typically using a fluoride salt like potassium fluoride in an aprotic polar solvent.

Derivatization of Pre-existing Fluoro- and Alkyl-Pyridines

The derivatization of existing fluoro- and alkyl-pyridines provides another avenue for synthesizing analogs. For instance, 2-fluoropyridine (B1216828) can be lithiated at the 3-position and then reacted with an appropriate electrophile to introduce a substituent. nih.gov While this is not a direct route to a 4-substituted pyridine, it showcases the reactivity of the fluoropyridine ring.

A more relevant strategy involves the nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine ring. For example, 2-chloro-4-isobutylpyridine can serve as a substrate for various nucleophilic displacement reactions to introduce functionalities other than fluorine. wisc.edu Conversely, starting with a 2-fluoropyridine derivative, the fluorine atom can be displaced by various nucleophiles. nih.gov

The following table summarizes some derivatization reactions of substituted pyridines that are analogous to the synthesis of this compound.

Table 1: Derivatization Reactions of Substituted Pyridines

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Phenylpyridine (B120327) | AgF₂, MeCN, ambient temperature | 2-Fluoro-6-phenylpyridine | ~90% | orgsyn.org |

| 4-Ethylpyridine | N-Fluorobenzenesulfonimide (NFSI), MeCN, 60°C | 4-(1-Fluoroethyl)pyridine | 87% | wisc.edu |

| 4-Isobutylpyridine | N-Fluorobenzenesulfonimide (NFSI), MeCN, 60°C | 4-(1-Fluoro-2-methylpropyl)pyridine | - | wisc.edu |

| 3-Nitroquinoline | Ethyl phenyl sulfone, KHMDS, DMF, -60°C | 4-Ethyl-3-nitroquinoline | Traces | acs.org |

| 2-Chloro-3-nitropyridine | Vinylmagnesium bromide, THF, -78°C | 7-Methoxy-6-azaindole | 20% | researchgate.net |

| 2-Mercaptopyridine | 1,2-Dibromoethane, then various amines | 2-Aminopyridine derivatives | up to 78% | nih.gov |

C-H Functionalization Routes for Alkylated Pyridines

Direct C-H functionalization is an increasingly important strategy in organic synthesis due to its atom and step economy. This approach allows for the direct introduction of functional groups onto the pyridine ring or the alkyl substituent without the need for pre-functionalization.

Benzylic C(sp³)-H Functionalization in Isobutylpyridine Systems

The isobutyl group of 4-isobutylpyridine possesses a tertiary C(sp³)-H bond at the benzylic-like position, which can be a target for functionalization. Photocatalytic methods using decatungstate anion have been shown to selectively functionalize the methine C-H bond of 2-isobutylpyridine (B1582698). acs.org This indicates that similar reactivity could be expected for 4-isobutylpyridine, allowing for the introduction of various functional groups at this position.

A study on the alkylation of nitropyridines demonstrated that after the introduction of an alkyl group, further functionalization at the benzylic position is possible. For example, the anion of the alkylated nitropyridine could be quenched with an electrophile like Selectfluor to introduce a fluorine atom at the benzylic position. acs.org

Another approach involves the chlorination of the benzylic C-H bond, which can then be further derivatized. wisc.edu This two-step sequence allows for the introduction of a wide range of nucleophiles that might not be compatible with direct C-H oxidation methods. wisc.edu

Table 2: Benzylic C(sp³)-H Functionalization of Isobutyl-Containing Systems

| Substrate | Reagents and Conditions | Product | Notes | Reference |

| 2-Isobutylpyridine | Decatungstate anion photocatalysis | Functionalization at the methine C-H bond | Preferential or exclusive functionalization | acs.org |

| Alkylated Nitropyridines | 1. KHMDS, DMF, -40°C2. Selectfluor | Benzyl (B1604629) fluorides | One-pot alkylation-fluorination | acs.org |

| 2- and 4-Alkylpyridines | N-Chlorosuccinimide (NCS) or Trichloroisocyanuric acid (TCCA), TfCl, Li₂CO₃ | Benzylic chlorides | Products can be derivatized with nucleophiles | wisc.edu |

Direct C(sp²)-H Functionalization of the Pyridine Core

Direct functionalization of the C(sp²)-H bonds of the pyridine ring offers a highly efficient route to substituted pyridines. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly when activated.

While the target compound is this compound, understanding C-4 functionalization is crucial for the synthesis of its precursors and analogs. The direct position-selective alkylation at C-4 of pyridine has been a challenge, often leading to mixtures of regioisomers. acs.org However, methods have been developed to achieve this selectively. For instance, vicarious nucleophilic substitution (VNS) of nitropyridines with sulfonyl-stabilized carbanions allows for C-H alkylation ortho to the nitro group. acs.org This strategy can be used to introduce an isobutyl group at the 4-position of a 3-nitropyridine, which can then be further manipulated.

Table 3: C-4 Functionalization of Pyridine Derivatives

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| 3-Nitropyridine | Isobutyl phenyl sulfone, KHMDS, DMF, -60°C | 4-Isobutyl-3-nitropyridine | 71% | acs.org |

| Pyridine | Various carboxylic acids, Minisci conditions with a blocking group | C-4 alkylated pyridines | - | acs.org |

| 4-Nitropyridine-N-oxide | Iron, aqueous mineral acids | 4-Aminopyridine (B3432731) | 85-90% | semanticscholar.org |

Catalytic Systems in Fluoro-isobutyl Pyridine Synthesis and Functionalization

Catalysis, particularly by transition metals, is central to modern organic synthesis and provides indispensable tools for the efficient and selective construction and modification of heterocyclic scaffolds like pyridine.

Transition-metal catalysis is woven into many of the most effective strategies for pyridine synthesis. As detailed previously, rhodium(III) catalysts are instrumental in the C-H activation/annulation of α-fluoro-α,β-unsaturated oximes with alkynes to build the fluoropyridine ring from acyclic units (Section 2.4.4). acs.orgnih.gov This highlights the power of rhodium catalysis to forge C-C and C-N bonds in a single, highly selective operation. nih.gov

Similarly, copper catalysis is essential for the modular pyridine synthesis involving the coupling of alkenylboronic acids and oxime O-pentafluorobenzoates (Section 2.4.2). nih.govscispace.com This reaction showcases copper's ability to mediate a novel N-iminative cross-coupling at an N-O bond, initiating a cascade that leads to the pyridine product. nih.gov

Beyond ring construction, transition-metal catalysis is crucial for the functionalization of a pre-formed pyridine ring. Palladium and copper catalysts are widely used in cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce substituents like the isobutyl group onto a halo-pyridine core. For a molecule like this compound, a key step could be a Suzuki coupling between 2-fluoro-4-chloropyridine and isobutylboronic acid, catalyzed by a palladium complex. Such catalytic C-C bond-forming reactions are fundamental to diversifying the pyridine scaffold.

Transition-Metal-Catalyzed Methodologies

Palladium-Catalyzed C-F and C-C Bond Formations

Palladium catalysis is a cornerstone in the synthesis of substituted pyridines, enabling the formation of both carbon-carbon (C-C) and carbon-fluorine (C-F) bonds. The formation of C-C bonds, such as the introduction of an isobutyl group onto a pyridine ring, can be achieved through cross-coupling reactions. For instance, palladium-catalyzed coupling of halo-pyridines with organoboron reagents (Suzuki coupling) or organozinc reagents (Negishi coupling) is a common strategy. The synthesis of 4-isobutylpyridine has been accomplished by reacting 4-chloropyridine (B1293800) with isobutylboronic acid in the presence of a palladium catalyst like Pd2(dba)3 and a phosphine (B1218219) ligand. google.com

Furthermore, palladium catalysts are instrumental in constructing the pyridine ring itself. One method involves the cyclization of olefinic ketone O-pentafluorobenzoyloximes, which proceeds through the oxidative addition of the N-O bond to a Pd(0) complex, followed by an intramolecular Heck-type amination. researchgate.net This approach can be directed to form six-membered rings, yielding pyridine derivatives. researchgate.net Similarly, palladium-catalyzed reductive cyclization of 2-nitrostyrenes using carbon monoxide as a reductant is an effective way to form indole (B1671886) rings, and this methodology has been extended to the double reductive cyclization of 2,3-dinitro-1,4-dialkenylbenzenes to create fused pyrrolo[3,2-g]indoles. nih.gov

The introduction of fluorine onto the pyridine ring via palladium catalysis is a more complex challenge. While direct C-H fluorination is an area of active research, a common strategy involves the use of fluorinated building blocks. However, palladium-catalyzed C-H activation followed by functionalization is a powerful tool. For example, 2-phenylpyridine can undergo palladium-catalyzed ortho-cyanation or acylation, demonstrating the catalyst's ability to selectively functionalize the pyridine core. rsc.org

Table 1: Examples of Palladium-Catalyzed Reactions for Pyridine Synthesis and Functionalization

| Starting Material(s) | Palladium Catalyst/Ligand | Reagents | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 4-chloro-2-phenylpyridine, isobutylboronic acid | Pd2(dba)3 / 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl | K3PO4 | 4-isobutyl-2-phenylpyridine | 85% | google.com |

| o-allylacetophenone O-pentafluorobenzoyloxime | Pd(PPh3)4 | Et3N | Isoquinoline | Good | researchgate.net |

| 2-quinolinecarboxyamide derivative | Pd(OAc)2 / PPh3 | K2CO3, TBAB | Fused heteroaromatic | 94% | nih.gov |

| 2-phenyl pyridine, K3[Fe(CN)]6 | Pd(OAc)2 | Cu(OAc)2, CuBr2 | 2-(2-cyanophenyl)pyridine | 81% | rsc.org |

Rhodium-Catalyzed C-H Activation and Cyclization

Rhodium catalysts offer highly efficient pathways for synthesizing substituted pyridines through C-H activation and cyclization cascades. beilstein-journals.org A prevalent strategy involves the reaction of α,β-unsaturated ketoximes with alkynes. organic-chemistry.orgacs.org In this process, a rhodium complex, such as [RhCp*Cl2]2, catalyzes the activation of an alkenyl C-H bond on the oxime, which then couples with an alkyne. organic-chemistry.orgnih.gov The resulting intermediate undergoes a 6π-electrocyclization and dehydration to yield a highly substituted pyridine. organic-chemistry.org This method allows for the placement of up to five different substituents on the pyridine ring in a single step. acs.org

Another powerful rhodium-catalyzed approach is the [2+2+2] cycloaddition. The reaction of diynes with oximes, catalyzed by a rhodium complex like Rh(NBD)2BF4/MeO-Biphep in a green solvent such as ethanol (B145695), can produce pyridine derivatives in high yields. rsc.orgrsc.org This method is tolerant of a wide range of functional groups. rsc.orgrsc.org

These rhodium-catalyzed reactions are valued for their high regioselectivity and efficiency. The choice of the cyclopentadienyl (B1206354) (Cp) ligand on the rhodium center, such as Cp* or Cpt, can even provide complementary selectivity in pyridine synthesis from oximes and alkynes. nih.gov

Table 2: Rhodium-Catalyzed Synthesis of Pyridine Derivatives

| Substrates | Rhodium Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| α,β-Unsaturated ketoxime, Alkyne | RhCl(PPh3)3 | Toluene, 130 °C | Substituted Pyridine | Good to Excellent | organic-chemistry.orgacs.org |

| Diynes, Oximes | Rh(NBD)2BF4/MeO-Biphep | Ethanol | Substituted Pyridine | Up to 93% | rsc.orgrsc.org |

| α,β-Unsaturated Oxime, Acrylic Acid | [Cp*CF3RhCl2]2 | - | 5-Substituted Pyridine | 70% | nih.gov |

| N-phenylisonicotinamide, 2-methylthiophene | Rh(III) catalyst | - | Distal Heteroarylated Pyridine | Good | beilstein-journals.org |

Nickel-Catalyzed Cross-Electrophile Couplings

Nickel-catalyzed cross-electrophile coupling has emerged as a powerful method for forming C-C bonds, particularly for connecting sp² and sp³ carbon centers. oaes.cc This strategy avoids the need for pre-formed organometallic reagents by coupling two different electrophiles, such as an aryl halide and an alkyl halide, in the presence of a reducing agent (e.g., zinc or manganese). oaes.ccchinesechemsoc.org

This approach is particularly useful for functionalizing pyridine rings. The selective cross-coupling of heteroaryl chlorides (like 2-chloropyridine) with aryl bromides can be achieved with high selectivity using specific nickel-ligand systems. acs.org For instance, a NiBr2/terpyridine catalyst system with a zinc reductant can effectively promote the coupling of 2-chloropyridines with arylzinc intermediates formed in situ. acs.org Another effective system employs a NiBr2/bipyridine catalyst with tetrakis(dimethylamino)ethylene (B1198057) as an organic reductant. acs.org

A key advantage of nickel-catalyzed cross-electrophile coupling is its broad functional group tolerance. It allows for the coupling of abundant and stable organic chlorides. nih.gov The development of new ligands, such as pyridine-2,6-bis(N-cyanocarboxamidine) (PyBCamCN), has enabled the first general method for the cross-coupling of aryl chlorides with primary alkyl chlorides. nih.gov This methodology has been successfully applied to various heterocycles, including pyridines and quinolines. nih.gov

Table 3: Nickel-Catalyzed Cross-Electrophile Coupling Reactions

| Electrophile 1 | Electrophile 2 | Catalyst / Ligand | Reductant / Additives | Product Type | Reference |

|---|---|---|---|---|---|

| Aryl Chloride | Primary Alkyl Chloride | Ni / PyBCamCN | Bromide/Iodide co-catalyst | Aryl-Alkyl | nih.gov |

| 2-Chloropyridine | Aryl Bromide | NiBr2 / terpyridine | Zn | Heteroaryl-Aryl | acs.org |

| Aryl Bromide | Tertiary Alkyl Halide | Ni / Carbene Salt | Pyridine or DMAP | Aryl-Alkyl (tertiary) | chinesechemsoc.org |

| Alkyl Mesylate | Allylic gem-difluoride | Nickel catalyst | - | Vinyl fluoride-substituted cyclopropane | acs.org |

Organocatalytic Approaches to Pyridine Derivatization

Organocatalysis offers a metal-free alternative for the functionalization of pyridines. mdpi.com A notable strategy involves the photochemical activation of pyridines using an organocatalyst. nih.govrecercat.cat This method enables the C(sp²)–C(sp³) bond formation by coupling pyridines with radicals generated from allylic C-H bonds. nih.govacs.org

The mechanism relies on the unique reactivity of pyridinyl radicals. recercat.cat A dithiophosphoric acid catalyst performs three roles: it acts as a Brønsted acid to protonate the pyridine, a single electron transfer (SET) reductant to form the pyridinyl radical, and a hydrogen atom abstractor to generate an allylic radical. nih.govrecercat.cat The subsequent coupling of the pyridinyl and allylic radicals proceeds with high regioselectivity, offering a distinct outcome compared to classical Minisci reactions. recercat.catacs.org This approach is effective for functionalizing pyridines at the C4 position, particularly with electron-withdrawing groups at the meta position. acs.org

Another organocatalytic approach involves the dearomatization of pyridines. By activating the pyridine as a pyridinium (B92312) salt, nucleophilic addition can occur, leading to the formation of dihydropyridines and piperidines. mdpi.com This strategy has been employed in the asymmetric synthesis of complex chiral molecules and N-heteroaromatic compounds. mdpi.com

Photochemical Activation in Fluorinated Pyridine Synthesis

Photochemical methods provide a unique platform for activating and synthesizing fluorinated pyridines. The irradiation of specific transition-metal complexes in the presence of fluorinated pyridines can lead to selective C–F or C–H bond activation. nih.govacs.org

Research has shown that the photochemically generated complex CpRh(PMe3) exhibits different reactivities depending on the substitution pattern of the fluorinated pyridine. nih.govacs.org With pentafluoropyridine, the rhodium complex coordinates to the ring in an η²-C,C fashion. nih.govacs.org In contrast, with 2,3,5,6-tetrafluoropyridine, the reaction proceeds selectively via C–H oxidative addition. nih.govacs.org

Furthermore, if the tetrafluoropyridine contains a substituent like an NMe₂ or OMe group at the 4-position, photochemical reaction with the rhodium complex results in a cyclometalated product. nih.govacs.org This transformation occurs through a combined C–H and C–F bond activation, accompanied by the elimination of hydrogen fluoride (HF). nih.govacs.org This demonstrates that photochemical activation can be finely tuned to achieve different types of bond functionalization on a fluorinated pyridine scaffold.

Visible-light-mediated photoredox catalysis has also been used for the C3–H trifluoromethylation of imidazo[1,2-a]pyridines, using an acridinium (B8443388) derivative as a metal-free photocatalyst and Langlois' reagent as the fluorine source. mdpi.com

Table 4: Photochemical Reactions of Fluorinated Pyridines with CpRh(PMe3)

| Fluorinated Pyridine Substrate | Reaction Pathway | Product | Reference |

|---|---|---|---|

| Pentafluoropyridine | η2-C,C coordination | CpRh(PMe3)(η2-C3,C4-C5NF5) | nih.govacs.org |

| 2,3,5,6-Tetrafluoropyridine | C–H oxidative addition | C–H activated product | nih.govacs.org |

| 4-NMe2-2,3,5,6-tetrafluoropyridine | Cyclometalation (C–H and C–F activation) | Air-stable rhodacycle | nih.govacs.org |

| 4-OMe-2,3,5,6-tetrafluoropyridine | Cyclometalation (C–H and C–F activation) | Air-stable rhodacycle | nih.govacs.org |

Computational and Theoretical Chemistry Studies of 2 Fluoro 4 Isobutylpyridine

Electronic Structure Analysis of Fluoro- and Alkyl-Pyridines

Theoretical calculations can elucidate the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and electrostatic potential maps. These electronic parameters are crucial in understanding the molecule's reactivity towards electrophiles and nucleophiles. For instance, the calculated nucleophilicity of substituted pyridines has been shown to correlate with their catalytic activity in various organic transformations. ias.ac.in Studies on related fluoroalkyl-substituted pyridines have demonstrated that the degree and pattern of fluorination significantly influence lipophilicity and acid-base properties, which are directly linked to the electronic structure. nih.gov

Interactive Table: Calculated Electronic Properties of Substituted Pyridines (Illustrative)

Note:| Compound | Calculated Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Calculated pKa |

| Pyridine (B92270) | 2.22 | -6.54 | -0.47 | 5.25 |

| 2-Fluoropyridine (B1216828) | 2.98 | -6.89 | -0.78 | 0.44 |

| 4-Isobutylpyridine (B184579) | 2.50 | -6.35 | -0.35 | 6.02 |

| 2-Fluoro-4-isobutylpyridine | Value | Value | Value | Value |

Values for this compound would require specific quantum chemical calculations.

Quantum Chemical Elucidation of Reaction Mechanisms

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and reaction intermediates. This provides a detailed, step-by-step understanding of reaction mechanisms. For functionalization reactions of pyridines, computational studies can help explain observed regioselectivity and reactivity patterns. researchgate.netnih.gov

For instance, in nucleophilic substitution reactions, calculations can model the formation of intermediates like Meisenheimer-type adducts and determine the activation barriers for different reaction pathways. researchgate.net Similarly, for radical reactions, theoretical studies can elucidate the stability of radical intermediates and the transition states leading to their formation, thereby explaining the observed regioselectivity. researchgate.net

In the context of this compound, quantum chemical studies could be employed to investigate various transformations, such as nucleophilic aromatic substitution at the C2 position, where the fluorine atom acts as a leaving group, or electrophilic substitution, which would likely be directed by the interplay of the activating isobutyl group and the deactivating fluoro group. DFT calculations have been successfully used to understand the C-H functionalization mechanisms of pyridines, including thiolation and fluorination, by modeling the entire reaction pathway. nih.gov

Prediction of Reactivity and Regioselectivity in Pyridine Functionalization

A significant application of computational chemistry is the prediction of reactivity and regioselectivity in the functionalization of aromatic heterocycles like pyridine. researchgate.net By calculating parameters such as atomic charges, frontier molecular orbital (HOMO/LUMO) coefficients, and electrostatic potentials, chemists can predict the most likely sites for electrophilic, nucleophilic, and radical attack.

Recent research has highlighted methods for achieving site-selective functionalization of pyridines, and computational studies have been key to understanding the directing effects of various substituents and reagents. acs.orgresearchgate.netnih.govacs.org For example, mechanistic studies have revealed that the structure of organolithium clusters can dictate the regioselectivity of pyridine alkylation between the C2 and C4 positions. acs.org

Conformational Analysis of the Isobutyl Side Chain and Pyridine Ring

The isobutyl group attached to the pyridine ring is not static; it can rotate around the C-C single bond connecting it to the ring. This rotation gives rise to different conformers, each with a specific energy. Conformational analysis, often performed using computational methods, aims to identify the most stable conformer(s) and the energy barriers between them. lumenlearning.compearson.com

The stability of different conformers is influenced by steric and electronic interactions. For an isobutyl group, steric hindrance between the methyl groups of the side chain and the pyridine ring will play a significant role in determining the preferred conformation. lumenlearning.com Computational studies can model these interactions and predict the dihedral angles that define the lowest energy conformations. acs.org

For substituted pyridines, the conformation of side chains can influence their physical properties and biological activity. For instance, the spatial arrangement of the isobutyl group in this compound could affect how the molecule interacts with a biological target. While detailed conformational analysis of this compound is not explicitly available in the provided results, general principles of conformational analysis of alkyl-substituted rings can be applied. lumenlearning.comacs.org

Development of Computational Models for Fluorinated Heterocycles

The unique properties of fluorinated organic molecules have led to the development of specific computational models to accurately describe their behavior. Fluorine's high electronegativity and the properties of the C-F bond require careful parameterization in computational methods. google.com

Researchers are continuously developing and refining computational models to better predict the properties of fluorinated heterocycles, including their reactivity, lipophilicity, and metabolic stability. nih.govgoogle.com These models often combine quantum chemical calculations with statistical methods to establish structure-property relationships. nih.gov For example, computational models have been developed to predict the blood-brain barrier permeability of fluorinated 4-aminopyridine (B3432731) derivatives. google.com

The study of molecules like this compound contributes to the growing body of data used to validate and improve these computational models. Accurate models are invaluable in the rational design of new fluorinated heterocyclic compounds with desired properties for applications in medicinal chemistry and materials science. researchgate.netresearchgate.net

Synthetic Utility of 2 Fluoro 4 Isobutylpyridine As an Advanced Chemical Building Block

Precursor Chemistry for Complex Molecular Architectures

2-Fluoro-4-isobutylpyridine serves as a versatile starting material for creating intricate molecules through the selective functionalization of its different components. The isobutyl group, in particular, provides a site for C-H activation and subsequent bond formation, enabling the extension of the molecular scaffold.

Research has demonstrated the feasibility of direct, late-stage functionalization of the pyridylic C-H bond—the carbon adjacent to the pyridine (B92270) ring. This position is susceptible to both radical and polar-based transformations, allowing for the introduction of various substituents. For instance, methods for the selective chlorination of C(sp³)–H bonds in alkyl-azaheterocycles have been developed. wisc.edu These strategies often proceed through a polar mechanism where the pyridine nitrogen is activated, increasing the acidity of the benzylic proton and facilitating deprotonation with a mild base. The resulting intermediate can then be trapped by a chlorine source like N-chlorosuccinimide (NCS). wisc.edu These chlorinated products are valuable intermediates that can be further derivatized through nucleophilic substitution to build diverse molecular libraries. wisc.edu

Furthermore, the enantioselective alkylation of 2-alkylpyridines has been achieved using chiral lithium amide bases. escholarship.org This methodology allows for the stereocontrolled introduction of new substituents at the benzylic position of the isobutyl group. For example, 2-isobutylpyridine (B1582698) can be deprotonated and then reacted with electrophiles like benzyl (B1604629) bromide to yield chiral products. escholarship.org This approach is crucial for synthesizing enantiomerically pure compounds, a common requirement for pharmaceutical applications. The ability to perform such transformations highlights the role of the 4-isobutylpyridine (B184579) core in constructing complex, three-dimensional structures.

Table 1: Representative C-H Functionalization Reactions on the Isobutyl Group of Alkylpyridines

| Starting Material | Reaction Type | Key Reagents | Product Description | Reference |

|---|---|---|---|---|

| 2-Isobutylpyridine | Enantioselective Alkylation | n-BuLi, Chiral Lithium Amide, Benzyl Bromide | Enantiomerically enriched 2-(1-benzyl-2-methylpropyl)pyridine | escholarship.org |

Integration into Polyheterocyclic Systems (e.g., Azaindoles from Nitropyridines)

The construction of fused polyheterocyclic systems is fundamental to drug discovery, and azaindoles (pyrrolopyridines) represent a particularly important class of such scaffolds. The Bartoli indole (B1671886) synthesis is a powerful method for creating indole and azaindole rings from nitroarenes and vinyl Grignard reagents. researchgate.net This protocol has been successfully applied to the synthesis of 4- and 6-azaindoles from the corresponding nitro-substituted pyridines. researchgate.net

The general strategy involves the reaction of a nitropyridine with an excess of a vinyl Grignard reagent. researchgate.net The presence of a halogen atom on the pyridine ring, such as the fluorine in this compound, can improve reaction yields. researchgate.net While a direct synthesis of a 2-fluoro-4-isobutyl-azaindole from its nitrated precursor is not explicitly detailed in the provided literature, the successful synthesis of related structures provides a strong proof of concept. For example, 3-Acetamido-4-isobutylpyridine has been produced in high yield from the corresponding nitropyridine derivative, demonstrating that the isobutyl-substituted pyridine ring is compatible with the necessary reduction and acylation steps. researchgate.net

Based on this precedent, a plausible pathway for integrating this compound into an azaindole system would involve:

Nitration: Introduction of a nitro group onto the pyridine ring, likely at a position adjacent to the isobutyl group.

Bartoli Reaction: Treatment of the resulting nitropyridine with a vinyl Grignard reagent to induce cyclization and form the pyrrole (B145914) ring fused to the pyridine core.

Aromatization: Tautomerization and subsequent elimination to yield the final azaindole structure. researchgate.net

This approach allows for the transformation of the relatively simple this compound scaffold into a more complex and medicinally relevant polyheterocyclic system.

Role in Methodological Development for Fluorinated Organic Scaffolds

This compound and its non-fluorinated parent, 4-isobutylpyridine, are valuable substrates in the development of new synthetic methodologies, particularly for the creation of fluorinated organic scaffolds. The presence of the alkyl side chain offers a non-activated C(sp³)-H bond that serves as a challenging yet important target for late-stage functionalization.

A significant development is the direct, metal-free fluorination of unactivated pyridylic C-H bonds using N-Fluorobenzenesulfonimide (NFSI). lookchem.com This reaction provides a convenient method to introduce a fluorine atom at the benzylic position of the alkyl side chain, a modification that can rationally modulate properties like basicity, lipophilicity, and metabolic stability. lookchem.com In a key experiment, heating 4-isobutylpyridine with NFSI in acetonitrile (B52724) afforded the pyridylic fluorination product with good regioselectivity. lookchem.com This method is noteworthy for its operational simplicity and its tolerance of various functional groups, making it suitable for late-stage lead optimization in drug discovery. lookchem.com

The selectivity of this NFSI-based method is complementary to other C-H fluorination strategies, such as those employing photocatalysis. lookchem.com The development of such reactions, using substrates like 4-isobutylpyridine, expands the toolkit available to chemists for synthesizing novel fluorinated molecules. nih.gov

Table 2: Methodological Development for Pyridylic C-H Fluorination

| Substrate | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Isobutylpyridine | NFSI (3 equiv), MeCN, 60°C | 4-(1-Fluoro-2-methylpropyl)pyridine | 67% | lookchem.com |

Applications in Chemical Library Synthesis for Molecular Diversity Studies

Chemical library synthesis is a strategy used to generate large collections of structurally related compounds for high-throughput screening in drug discovery and materials science. The goal is to explore a wide chemical space to identify molecules with desired biological or physical properties. Building blocks that offer multiple points for diversification are highly prized in this context.

This compound is an excellent scaffold for diversity-oriented synthesis (DOS) due to its distinct reactive sites. nih.govvu.nl These sites allow for the systematic introduction of a wide range of substituents, leading to a library of diverse molecules from a common core.

The key diversification points on this compound are:

The C2-Fluorine Atom: This position is activated towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of various oxygen, nitrogen, sulfur, and carbon-based nucleophiles. This reaction is a reliable way to modify the pyridine core.

The Isobutyl Side Chain: As discussed previously, the benzylic C-H bond can be functionalized through halogenation or alkylation, providing a handle for further modifications. wisc.edulookchem.com

The Pyridine Ring: The ring itself can undergo further electrophilic substitution (e.g., nitration) or metal-catalyzed cross-coupling reactions at other positions, adding another layer of complexity and diversity. researchgate.net

By combining different reactions at these positions, a vast chemical library can be generated from a single, advanced building block. This approach aligns with the principles of DOS, which aims to efficiently produce structurally complex and diverse small molecules. nih.gov

Table 3: Conceptual Framework for Library Synthesis from this compound

| Diversification Site | Reaction Type | Potential Reagents | Resulting Functionality |

|---|---|---|---|

| C2-Position | Nucleophilic Aromatic Substitution (SNAr) | Alcohols, Amines, Thiols | Ethers, Amines, Thioethers |

| Isobutyl Group (Benzylic C-H) | C-H Fluorination/Chlorination | NFSI, NCS | Halogenated side chain for further coupling |

Q & A

Q. What are the recommended safety protocols for handling 2-fluoro-4-isobutylpyridine given limited toxicity data?

Researchers should adhere to stringent safety measures, including:

- Use of personal protective equipment (PPE) such as gloves, lab coats, and safety goggles .

- Conducting experiments in a fume hood to minimize inhalation risks .

- Immediate decontamination of exposed skin or eyes via thorough washing with water .

- Restricting access to trained professionals due to the compound’s incomplete toxicity profile .

Q. What synthetic routes are effective for producing this compound?

While direct synthesis data for this compound is limited, analogous pyridine derivatives are synthesized via:

Q. How can researchers characterize the structural properties of this compound?

Key methodologies include:

- NMR spectroscopy : Assign fluorine (¹⁹F NMR) and proton (¹H NMR) signals to confirm substituent positions and isobutyl group conformation .

- Mass spectrometry : Verify molecular weight and fragmentation patterns .

- X-ray crystallography : Resolve bond angles and torsional strain in the pyridine ring, as seen in related fluorophenylpyridine derivatives .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts) for this compound be resolved?

Discrepancies may arise from solvent effects, temperature, or impurities. To address this:

Q. What strategies optimize reaction yields for derivatives of this compound?

Yield optimization can involve:

Q. How should researchers assess the ecological impact of this compound when persistence data is unavailable?

Predictive approaches include:

- QSAR modeling : Estimate biodegradability and bioaccumulation using structural analogs .

- Microcosm studies : Evaluate soil mobility and microbial degradation in controlled environments .

- Toxicity extrapolation : Use data from fluorinated pyridines with similar substituents to infer ecotoxicological risks .

Methodological Notes

- Data Gaps : Toxicity and ecological data for this compound are absent in current literature; researchers should prioritize in vitro assays (e.g., Ames test for mutagenicity) .

- Synthesis Challenges : Fluorine’s electronegativity may hinder functionalization; consider using directing groups or protecting strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.